![molecular formula C20H34O5 B160137 5-Trans Prostaglandin F2beta CAS No. 36150-02-4](/img/structure/B160137.png)
5-Trans Prostaglandin F2beta
Overview
Description
5-Trans Prostaglandin F2beta is the 9β-hydroxy isomer of 5-trans PGF 2α . It has a molecular weight of 354.5 and a molecular formula of C20H34O5 .
Molecular Structure Analysis
The molecular structure of 5-Trans Prostaglandin F2beta is characterized by a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Physical And Chemical Properties Analysis
5-Trans Prostaglandin F2beta has a molecular weight of 354.5 and a molecular formula of C20H34O5 . It is soluble in various solvents including Na2CO3, DMF, DMSO, Ethanol, and PBS pH 7.2 .Scientific Research Applications
Prostaglandin Synthesis
“5-Trans Prostaglandin F2beta” is a 9beta-hydroxy isomer of 5-trans PGF2alpha . It’s part of the prostaglandin family, which are hormone-like lipid compounds often found in animals and humans . The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .
Medicinal Applications
More than 20 prostaglandin analogs have been developed as marketed medicines . For example, cloprostenol and fluprostenol are used as veterinary drugs, while bimatoprost and travoprost are used as antiglaucoma drugs . Given its structural similarity to these compounds, “5-Trans Prostaglandin F2beta” could potentially have similar applications.
Biocatalysis
The synthesis of “5-Trans Prostaglandin F2beta” showcases the usefulness and great potential of biocatalysis in the construction of complex molecules . Biocatalysis refers to the use of natural catalysts, such as protein enzymes, to conduct chemical reactions.
Bioactive Lipid Assays
“5-Trans Prostaglandin F2beta” could potentially be used in bioactive lipid assays . These assays are used to study the roles of lipids in cellular functions, signaling pathways, and disease states.
Research on Stereoselective Synthesis
The stereoselective synthesis of prostaglandins, including “5-Trans Prostaglandin F2beta”, is a touchstone of state-of-the-art synthetic methodologies . Research in this area could lead to the development of new synthetic methods and strategies.
Mechanism of Action
properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-PTTZIUQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347755 | |
Record name | (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trans Prostaglandin F2beta | |
CAS RN |
36150-02-4 | |
Record name | (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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